molecular formula C13H13NO2S B14905672 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B14905672
M. Wt: 247.31 g/mol
InChI Key: SHOXWVNNNBKLPW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is a synthetic compound featuring a benzamide core substituted with a 2-hydroxy group and a 1-(thiophen-2-yl)ethyl moiety. This structure places it within a class of nitrogen-, oxygen-, and sulfur-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities . While specific data on this exact molecule is limited, research on structurally similar thiophene-derived benzamides suggests potential utility in several research areas. Primarily, such compounds have demonstrated promising antimicrobial activity against challenging Gram-negative pathogens. Studies on analogous molecules have shown efficacy against colistin-resistant Acinetobacter baumannii and Escherichia coli , with proposed mechanisms including increased bacterial membrane permeabilization and inhibition of outer membrane proteins (OMPs) like CarO and Omp33 . This makes them valuable tools for researching new approaches to combat multi-drug resistant bacteria. Furthermore, thiophene derivatives are widely investigated for their anticancer and antitumor properties . Related compounds have been shown to act as multi-target agents, exhibiting cytotoxicity against cancer cell lines, inducing apoptosis, and disrupting cell cycle progression . The thiophene nucleus is a common scaffold in pharmacologically active compounds and is present in several approved drugs, underscoring its relevance in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific properties and mechanisms of action of this compound further.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-hydroxy-N-(1-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H13NO2S/c1-9(12-7-4-8-17-12)14-13(16)10-5-2-3-6-11(10)15/h2-9,15H,1H3,(H,14,16)

InChI Key

SHOXWVNNNBKLPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-thiopheneethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-keto-N-(1-(thiophen-2-yl)ethyl)benzamide.

    Reduction: Formation of 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophene ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming hydrogen bonds or hydrophobic interactions with the active site. Additionally, the benzamide core can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide with structurally and functionally related benzamide derivatives, focusing on synthetic yields, physicochemical properties, and biological relevance.

Structural Analogues with Heterocyclic Substituents

  • 2-Hydroxy-N-(2-(1H-indol-3-yl)ethyl)benzamide Structure: Features an indole moiety instead of thiophene. Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets. Synthesis: Prepared via in-house methods, though yields and conditions are unspecified .
  • 2-Hydroxy-N-[(E)-1-(thiophen-2-yl)ethylidene]benzohydrazide Structure: A hydrazide derivative with a thiophene-based Schiff base. The hydrazide group introduces additional hydrogen-bonding sites. Synthesis: Likely formed via condensation of 2-hydroxybenzohydrazide with thiophene-containing aldehydes . Applications: Potential use in coordination chemistry or as a protease inhibitor due to the hydrazide motif .

Substituted Benzamides with Aromatic/Ether Groups

  • 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Structure: Contains a dimethoxyphenethyl group, enhancing lipophilicity and electron-donating capacity. Synthesis: 34% yield via room-temperature aminolysis of methyl salicylate with 3,4-dimethoxyphenethylamine . Physicochemical Data: Melting point = 96°C; characterized by NMR (Tables 1–2 in ).
  • 2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide derivatives

    • Structure : Incorporates a trifluoromethyl group, increasing metabolic stability and electronegativity.
    • Synthesis : Hydrazones derived from this scaffold achieved 83–96% yields .
    • Applications : Explored for antimicrobial and anticancer activities due to the CF₃ group’s bioisosteric effects .

Aliphatic and Hydroxyalkyl Derivatives

  • 2-Hydroxy-N-(2-hydroxyethyl)benzamide Synthesis: 92% yield via microwave-assisted aminolysis of ethyl salicylate with 2-aminoethan-1-ol in hexane .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

    • Structure : Contains a branched hydroxyalkyl chain, offering steric hindrance and directing-group functionality for metal catalysis.
    • Characterization : Confirmed by X-ray crystallography and NMR .

Key Comparative Data Table

Compound Name Substituent Synthetic Yield (%) Melting Point (°C) Notable Properties/Applications Reference
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide Thiophen-2-yl-ethyl N/A N/A Potential metabolic stability
2-Hydroxy-N-(2-(1H-indol-3-yl)ethyl)benzamide Indol-3-yl-ethyl N/A N/A Antitumor potential (inferred)
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide 3,4-Dimethoxyphenethyl 34 96 High lipophilicity
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide 3-CF₃-phenyl 83–96 N/A Antimicrobial activity
2-Hydroxy-N-(2-hydroxyethyl)benzamide 2-Hydroxyethyl 92 N/A Scalable synthesis

Research Findings and Implications

  • Synthetic Efficiency: Microwave-assisted methods (e.g., ) outperform traditional aminolysis, suggesting that 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide could be synthesized efficiently using similar protocols.
  • Biological Relevance : Thiophene and indole derivatives show promise in targeting enzymes or receptors due to their aromatic and electronic profiles, though direct studies on the target compound are needed .
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., CF₃) or hydrogen-bonding motifs (e.g., hydrazides) can tailor solubility and target affinity .

Biological Activity

2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound with a unique structural framework that includes a hydroxy group, a thiophene moiety, and a benzamide core. This combination suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular formula for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is C12_{12}H13_{13}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 235.3 g/mol. The presence of the thiophene ring is particularly noteworthy as it can engage in π–π stacking interactions with aromatic residues in proteins, enhancing binding affinity to biological macromolecules .

The mechanism of action for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide appears to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity by blocking substrate access.
  • Modulation of Biological Pathways : The hydroxy group and thiophene rings could facilitate interactions that modulate various signaling pathways, including those involved in cancer and inflammatory responses.

Biological Activity

Research indicates that compounds related to 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide exhibit diverse biological activities:

Anticancer Properties

Studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, derivatives similar to this compound have demonstrated inhibitory effects on the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .

Case Studies and Research Findings

Study ReferenceCompound TestedActivityFindings
N-(thiophen-2-yl) benzamide derivativesAnticancerPotent inhibitors of BRAF(V600E), effective against melanoma cell lines.
Pyrrole benzamide derivativesAntibacterialMIC values indicated strong activity against Staphylococcus aureus.
Various benzamide derivativesAntitumorShowed moderate to high potency against multiple cancer cell lines.

Synthesis and Optimization

The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. Recent advancements in synthetic methodologies aim to enhance yield and purity through green chemistry principles and continuous flow reactors .

Q & A

Q. What crystallographic challenges arise in studying this compound, and how are they mitigated?

  • Crystal packing issues : Use mixed-solvent systems (e.g., MeOH/EtOAc) for slow evaporation. Co-crystallization with acids (e.g., 2-nitrobenzoic acid) improves lattice stability .
  • Twinned crystals : SHELXD resolves twinning via dual-space algorithms, validated by Rint_{int} <0.05 .

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